molecular formula C17H10F3N3O2S B2930267 2-[(cyanomethyl)sulfanyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625377-55-1

2-[(cyanomethyl)sulfanyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2930267
CAS No.: 625377-55-1
M. Wt: 377.34
InChI Key: WFIKCOHTZSCPIY-UHFFFAOYSA-N
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Description

2-[(cyanomethyl)sulfanyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with the molecular formula C17H10F3N3O2S and a molecular weight of 377.34 g/mol This compound is characterized by the presence of a pyridine ring substituted with a cyanomethylsulfanyl group, a dihydro-1,4-benzodioxin group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyanomethyl)sulfanyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves multiple steps, typically starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Cyanomethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with cyanomethylthiolate.

    Attachment of the Dihydro-1,4-benzodioxin Group: This can be done through a Friedel-Crafts alkylation reaction using a dihydro-1,4-benzodioxin derivative.

    Addition of the Trifluoromethyl Group: This is typically achieved through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(cyanomethyl)sulfanyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(cyanomethyl)sulfanyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(cyanomethyl)sulfanyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(cyanomethyl)sulfanyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O2S/c18-17(19,20)12-8-13(23-16(11(12)9-22)26-6-3-21)10-1-2-14-15(7-10)25-5-4-24-14/h1-2,7-8H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIKCOHTZSCPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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